molecular formula C28H16 B094374 Dibenzo[fg,ij]pentaphene CAS No. 197-69-3

Dibenzo[fg,ij]pentaphene

Cat. No. B094374
CAS RN: 197-69-3
M. Wt: 352.4 g/mol
InChI Key: VCGMPHXNFLPGQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dibenzo[fg,ij]pentaphene (DBP) is a polycyclic aromatic hydrocarbon (PAH) that has gained significant attention in recent years due to its unique structure and potential applications in various fields of science. DBP is a highly conjugated molecule with five fused benzene rings, making it an interesting compound for researchers to study.

Scientific Research Applications

Dibenzo[fg,ij]pentaphene has several potential applications in various fields of science, including materials science, organic electronics, and biomedical research. In materials science, Dibenzo[fg,ij]pentaphene has been shown to have excellent charge transport properties, making it a promising candidate for use in organic electronic devices such as solar cells and transistors. In addition, Dibenzo[fg,ij]pentaphene has been shown to have strong fluorescence properties, making it useful for imaging applications in biology and medicine.

Mechanism Of Action

The mechanism of action of Dibenzo[fg,ij]pentaphene is not well understood, but it is believed to interact with cellular membranes and proteins. Studies have shown that Dibenzo[fg,ij]pentaphene can induce changes in the lipid composition of membranes, which can affect the function of membrane-bound proteins. In addition, Dibenzo[fg,ij]pentaphene has been shown to interact with DNA, potentially leading to DNA damage and mutations.

Biochemical And Physiological Effects

Dibenzo[fg,ij]pentaphene has been shown to have several biochemical and physiological effects, including cytotoxicity and genotoxicity. Studies have shown that Dibenzo[fg,ij]pentaphene can induce cell death in various cell lines, including cancer cells. In addition, Dibenzo[fg,ij]pentaphene has been shown to induce DNA damage and mutations, potentially leading to the development of cancer.

Advantages And Limitations For Lab Experiments

One advantage of using Dibenzo[fg,ij]pentaphene in lab experiments is its unique structure, which allows for the study of conjugated systems and charge transport properties. In addition, Dibenzo[fg,ij]pentaphene has strong fluorescence properties, making it useful for imaging applications. However, one limitation of using Dibenzo[fg,ij]pentaphene in lab experiments is its potential toxicity, which can limit its use in certain applications.

Future Directions

There are several future directions for research on Dibenzo[fg,ij]pentaphene, including the development of new synthesis methods, the study of its interactions with cellular membranes and proteins, and the development of new applications in materials science and biomedical research. In addition, further studies are needed to understand the mechanism of action of Dibenzo[fg,ij]pentaphene and its potential toxicity.

Synthesis Methods

The synthesis of Dibenzo[fg,ij]pentaphene is a complex process that involves several steps. One of the most common methods for synthesizing Dibenzo[fg,ij]pentaphene is through the use of a Diels-Alder reaction between a benzene ring and a cyclopentadiene. This reaction results in the formation of a cyclohexene ring, which can then be converted into a benzene ring through a series of reactions. The final step in the synthesis of Dibenzo[fg,ij]pentaphene involves the fusion of five benzene rings, resulting in the formation of the highly conjugated Dibenzo[fg,ij]pentaphene molecule.

properties

CAS RN

197-69-3

Product Name

Dibenzo[fg,ij]pentaphene

Molecular Formula

C28H16

Molecular Weight

352.4 g/mol

IUPAC Name

heptacyclo[13.11.1.12,10.04,9.019,27.020,25.014,28]octacosa-1(26),2,4,6,8,10(28),11,13,15,17,19(27),20,22,24-tetradecaene

InChI

InChI=1S/C28H16/c1-3-9-19-17(7-1)15-25-26-16-18-8-2-4-10-20(18)22-12-6-14-24(28(22)26)23-13-5-11-21(19)27(23)25/h1-16H

InChI Key

VCGMPHXNFLPGQK-UHFFFAOYSA-N

SMILES

C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC6=C5C(=CC7=CC=CC=C67)C4=CC2=C1

Canonical SMILES

C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC6=C5C(=CC7=CC=CC=C67)C4=CC2=C1

Other CAS RN

197-69-3

Origin of Product

United States

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